molecular formula C17H13NO2S B14256929 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- CAS No. 258270-02-9

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-

Cat. No.: B14256929
CAS No.: 258270-02-9
M. Wt: 295.4 g/mol
InChI Key: DAPGGAZFYJZEMX-UHFFFAOYSA-N
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Description

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrrolizin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxy-4-methoxyphenyl)-
  • 8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(3-hydroxyphenyl)-

Uniqueness

8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group at the 4-position of the phenyl ring. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

258270-02-9

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)thieno[2,3-b]pyrrolizin-8-one

InChI

InChI=1S/C17H13NO2S/c1-2-20-12-7-5-11(6-8-12)13-10-21-17-15(13)18-9-3-4-14(18)16(17)19/h3-10H,2H2,1H3

InChI Key

DAPGGAZFYJZEMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2N4C=CC=C4C3=O

Origin of Product

United States

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